molecular formula C10H8Cl2N2OS B2824371 2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide CAS No. 2411276-92-9

2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide

Cat. No.: B2824371
CAS No.: 2411276-92-9
M. Wt: 275.15
InChI Key: VYOJDBGGNGIYCF-UHFFFAOYSA-N
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Description

2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

    Chlorination: The benzothiazole core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

    Acetamide Formation: The chlorinated benzothiazole is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro groups.

    Oxidation and Reduction: The benzothiazole ring can participate in redox reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed, though care must be taken to avoid over-oxidation.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the extent of the reaction.

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Antimicrobial Agent: Exhibits activity against a range of bacterial and fungal pathogens.

    Antitumor Research: Investigated for its potential cytotoxic effects on cancer cells.

Industry:

    Material Science: Used in the development of new materials with specific electronic or optical properties.

    Pharmaceuticals: Potential precursor for the synthesis of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide is not fully understood but is believed to involve interaction with cellular proteins and enzymes. The compound may inhibit key enzymes involved in bacterial cell wall synthesis or interfere with DNA replication in cancer cells. Molecular docking studies suggest that it binds to specific active sites, disrupting normal cellular functions.

Comparison with Similar Compounds

  • 2-Chloro-N-(benzothiazol-2-yl)acetamide
  • 5-Chloro-2-mercaptobenzothiazole
  • 2-Amino-5-chlorobenzothiazole

Comparison:

  • Structural Differences: The presence of the additional chloro group and the acetamide moiety in 2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide distinguishes it from other benzothiazole derivatives.
  • Biological Activity: This compound may exhibit different or enhanced biological activities compared to its analogs due to these structural modifications.
  • Synthetic Accessibility: The synthetic routes for this compound are relatively straightforward, making it more accessible for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2OS/c11-4-10(15)13-5-8-7-3-6(12)1-2-9(7)16-14-8/h1-3H,4-5H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOJDBGGNGIYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NS2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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